

Introduction: The Chlorothiophene Scaffold in Medicinal Chemistry

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Compound of Interest

Compound Name: (3-Chlorothiophen-2-yl)methanamine

Cat. No.: B1322560

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Thiophene, a five-membered, sulfur-containing heterocyclic aromatic ring, is recognized as a "privileged scaffold" in medicinal chemistry due to its diverse and significant biological activities. [1] Its structural and electronic properties allow it to serve as a bioisostere for the benzene ring, offering similar aromaticity while presenting unique opportunities for molecular interactions and metabolic profiles. [2] The incorporation of heteroatoms like sulfur can significantly modify a compound's physicochemical properties, such as solubility and metabolism, and enhance drug-receptor interactions. [1]

A common and highly effective strategy in drug design is the introduction of halogen atoms, with chlorine being a frequent choice. Incorporating a chlorine atom onto the thiophene ring can profoundly influence a molecule's biological profile. This modification can enhance stability, potency, and the specificity of binding to biological targets. [2] The chlorine atom is capable of fitting into tight, hydrophobic pockets within target proteins, thereby facilitating stronger and more selective interactions. [2][3] This guide provides a comprehensive overview of the multifaceted biological activities of chlorothiophene compounds, detailing their mechanisms of action, summarizing key quantitative data, and providing validated experimental protocols for their evaluation.

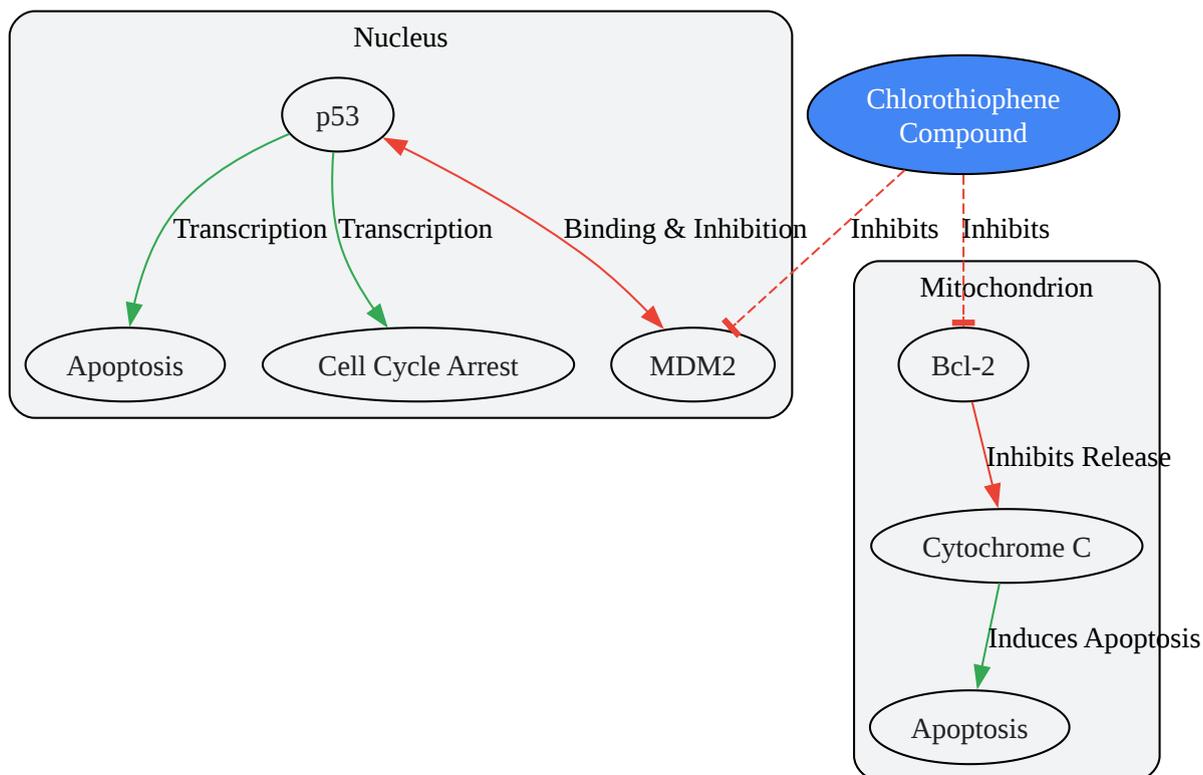
Anticancer Activity: Targeting Key Oncogenic Pathways

Chlorothiophene derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a range of cancer cell lines.[2] Their mechanisms of action are often centered on the modulation of critical pathways involved in apoptosis and cell proliferation.

Mechanism of Action: p53 Pathway Modulation

A significant focus of chlorothiophene-based anticancer research has been the reactivation of the p53 tumor suppressor pathway.[2][4] In many cancers with wild-type p53, this pathway is inhibited by the overexpression of negative regulators like Murine Double Minute 2 (MDM2) and B-cell lymphoma 2 (Bcl-2).[2][5]

- **MDM2 Inhibition:** MDM2 binds to the p53 transactivation domain, preventing it from acting as a transcription factor and promoting its degradation.[6] Certain chlorothiophene-based chalcones have been designed to inhibit this p53-MDM2 interaction, thereby releasing p53 to perform its tumor-suppressive functions.[2]
- **Bcl-2 Inhibition:** Bcl-2 is an anti-apoptotic protein that prevents cell death by blocking the release of cytochrome c from the mitochondria.[5] Overexpression of Bcl-2 contributes to the immortality of cancer cells.[2] The concurrent inhibition of both MDM2 and Bcl-2 is a powerful strategy to cooperatively induce apoptosis.[5]



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Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of novel compounds is quantified by their half-maximal inhibitory concentration (IC_{50}), representing the concentration required to inhibit 50% of cancer cell growth. Studies on chlorothiophene-based chalcones have demonstrated potent activity, particularly against colorectal cancer cell lines.[2]

Compound ID	Cancer Cell Line	IC ₅₀ (µg/mL)[2]	Positive Control	IC ₅₀ (µg/mL)[2]
C4	WiDr (Colon)	0.77	5-Fluorouracil	3.84
C6	WiDr (Colon)	0.45	5-Fluorouracil	3.84
C4	HeLa (Cervical)	2.21	Cisplatin	2.13
C6	HeLa (Cervical)	1.34	Cisplatin	2.13
Complex 4	K562 (Leukemia)	62.05% Inh.	-	-
Complex 4	SW480 (Colon)	66.83% Inh.	-	-

*Note: Data for Cobalt(II) complex of 3-chlorothiophene-2-carboxylic acid (Complex 4) is presented as percent inhibition at a tested concentration.[7]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a standardized method for assessing the in vitro cytotoxicity of chlorothiophene compounds against cancer cell lines.

- **Cell Seeding:** Plate cancer cells (e.g., WiDr, HeLa) in 96-well plates at a density of 5×10^3 to 1×10^4 cells/well and incubate for 24 hours to allow for attachment.
- **Compound Treatment:** Prepare serial dilutions of the chlorothiophene test compounds and a positive control (e.g., Doxorubicin, 5-FU) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include wells with untreated cells as a negative control.
- **Incubation:** Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- **MTT Addition:** Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

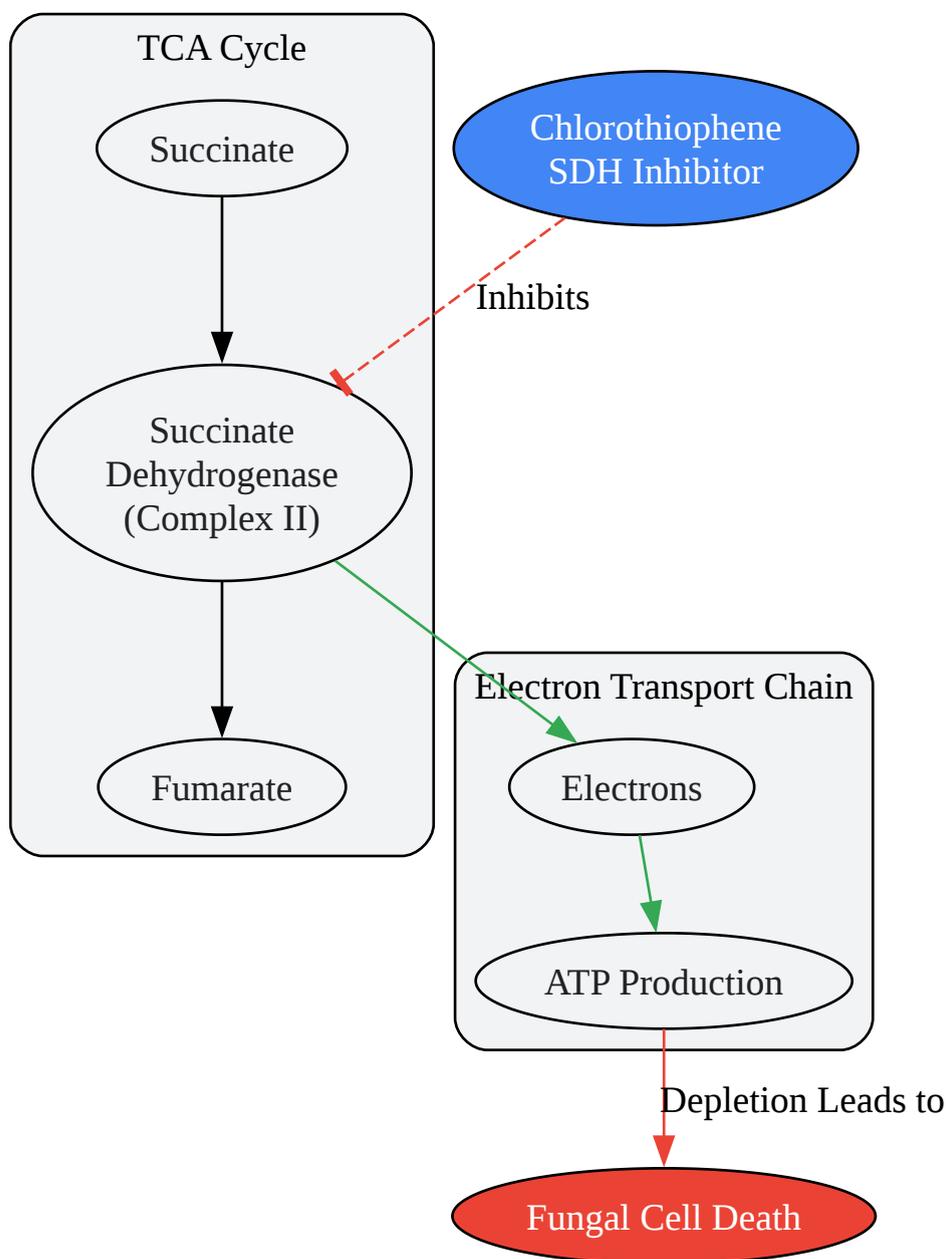
- **Formazan Solubilization:** Carefully remove the medium and add 100 μ L of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance of each well at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC_{50} value using non-linear regression analysis.

Antimicrobial and Antifungal Activity

Chlorothiophene derivatives have also been investigated for their potential as antimicrobial and antifungal agents. Their activity often stems from the disruption of essential fungal cellular processes.[8]

Mechanism of Action

- **Ergosterol Biosynthesis Inhibition:** Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its disruption compromises membrane integrity, leading to cell death. Certain chlorothiophene-based compounds act by inhibiting key enzymes in the ergosterol biosynthesis pathway.
- **Succinate Dehydrogenase (SDH) Inhibition:** SDH (Complex II) is a crucial enzyme in both the citric acid (TCA) cycle and the mitochondrial electron transport chain.[9] Thiophene-based carboxamides can inhibit SDH, disrupting cellular respiration and depleting the cell of ATP, which is fatal to the fungus.[9]



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Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

- **Inoculum Preparation:** Culture the fungal strain (e.g., *Candida albicans*) overnight. Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard.
- **Compound Dilution:** Prepare a two-fold serial dilution of the chlorothiophene compound in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).
- **Inoculation:** Add the standardized fungal inoculum to each well, resulting in a final concentration of approximately $0.5\text{-}2.5 \times 10^3$ CFU/mL.
- **Controls:** Include a positive control (fungi in broth without compound) and a negative control (broth only).
- **Incubation:** Incubate the plates at 35°C for 24-48 hours.
- **MIC Determination:** The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.

Anti-inflammatory and Antiviral Activities

The thiophene scaffold is present in established non-steroidal anti-inflammatory drugs (NSAIDs) like Tinoridine and Tiaprofenic acid, which primarily act by inhibiting cyclooxygenase (COX) enzymes.[10] This highlights the potential of chlorothiophene derivatives in this therapeutic area.

Furthermore, recent studies have demonstrated the antiviral potential of these compounds. A direct comparison between 5-chloro- and 5-bromo-thiophene-2-carboxamide derivatives showed comparable efficacy in inhibiting murine norovirus replication.[11]

Quantitative Data: Anti-Norovirus Activity

Compound Class	Derivative	EC ₅₀ (μM)[11]	CC ₅₀ (μM)[11]	Selectivity Index (SI)[11]
5-Chlorothiophene-2-carboxamide	5-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide	30	>100	>3.3
5-Bromothiophene-2-carboxamide	5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide	37	>100	>2.7

EC₅₀ (50% effective concentration): Concentration that inhibits 50% of the viral cytopathic effect.[11] CC₅₀ (50% cytotoxic concentration): Concentration that reduces host cell viability by 50%.[11]

Metabolism and Bioactivation: A Critical Consideration

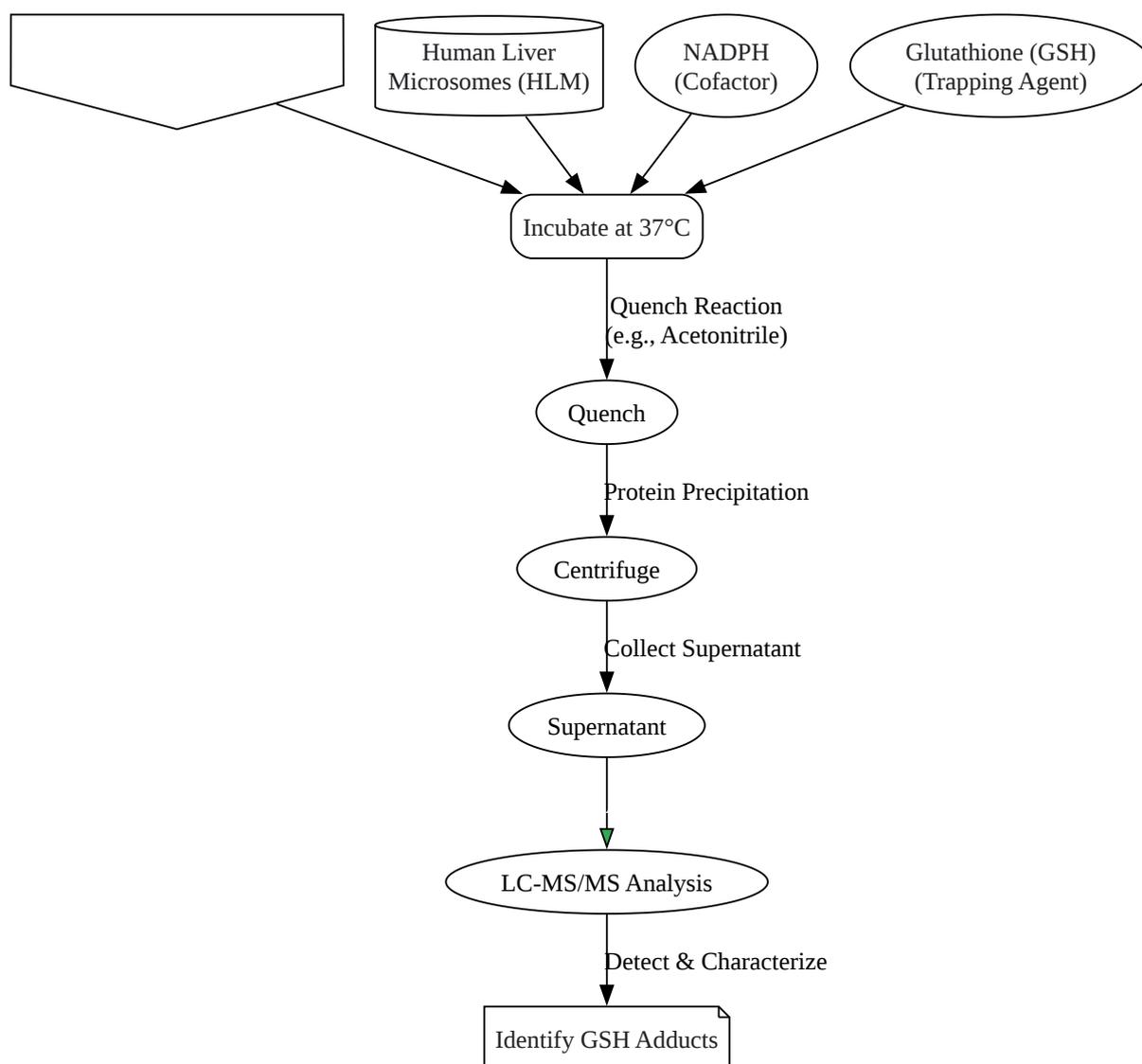
While the chlorothiophene moiety can confer potent biological activity, the thiophene ring itself is considered a "structural alert" or "toxicophore".[12] This is due to its potential for metabolic bioactivation by cytochrome P450 (CYP) enzymes in the liver.[12]

Mechanism of Bioactivation

Oxidative metabolism of the thiophene ring can generate highly reactive electrophilic intermediates, such as thiophene S-oxides and thiophene epoxides.[12] These reactive metabolites can covalently bind to cellular macromolecules, including proteins, which can lead to drug-induced toxicities, most notably hepatotoxicity.[12] The drug tienilic acid, which contains a thiophene ring, was withdrawn from the market due to severe immune-mediated hepatitis.[12]

Understanding this potential liability is paramount in the development of any thiophene-containing drug candidate. The position and nature of substituents, including chlorine, can

significantly alter the rate and pathway of metabolism, potentially reducing the formation of reactive species.



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Experimental Protocol: In Vitro GSH Trapping in Human Liver Microsomes

This self-validating protocol is essential for identifying the formation of reactive metabolites.

- **Incubation Mixture Preparation:** In a microcentrifuge tube, prepare an incubation mixture containing human liver microsomes (HLM, ~1 mg/mL protein), the chlorothiophene test compound (1-10 μ M), and a trapping agent, reduced glutathione (GSH, 1-5 mM), in a phosphate buffer (pH 7.4).
- **Pre-incubation:** Pre-incubate the mixture for 5 minutes at 37°C to equilibrate the temperature.
- **Reaction Initiation:** Initiate the metabolic reaction by adding the cofactor NADPH (1 mM final concentration). A control incubation without NADPH is critical to ensure any observed adducts are metabolism-dependent.
- **Incubation:** Incubate for 30-60 minutes at 37°C with gentle shaking.
- **Reaction Termination:** Stop the reaction by adding two volumes of ice-cold acetonitrile. This also precipitates the microsomal proteins.
- **Sample Processing:** Vortex the sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
- **Analysis:** Transfer the supernatant to an autosampler vial for analysis by high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- **Adduct Identification:** Analyze the data for masses corresponding to the parent compound plus the mass of glutathione, minus the mass of the displaced atom (e.g., chlorine) or plus the mass of an oxygen atom. The structure of any potential adducts should be confirmed by MS/MS fragmentation analysis.

Conclusion

Chlorothiophene compounds represent a versatile and potent class of molecules with a wide spectrum of biological activities, including significant potential in oncology, anti-infective, and anti-inflammatory research. The strategic incorporation of a chlorine atom onto the thiophene scaffold demonstrably enhances binding affinity and biological efficacy. However, the inherent potential for metabolic bioactivation of the thiophene ring necessitates a rigorous and early assessment of a compound's metabolic fate. A thorough understanding of structure-activity relationships (SAR) and structure-toxicity relationships is crucial for any drug development program. By employing the robust experimental protocols detailed in this guide, researchers can effectively characterize the therapeutic potential and liabilities of novel chlorothiophene derivatives, paving the way for the development of safer and more effective medicines.

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